11-(4-Fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Overview
Description
8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione is a complex organic compound with a unique structure that includes a fluorobenzoyl group and a pyrrolo[2,1-a]isoquinoline scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione can be achieved through several synthetic routes. One common method involves the use of Morita–Baylis–Hillman carbonates with formal [3 + 2] cycloaddition reactions . Another approach is the intramolecular cyclization of 1-propargyl and 1-allenyl-substituted tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione involves its interaction with molecular targets and pathways. The compound’s fluorobenzoyl group and pyrrolo[2,1-a]isoquinoline scaffold allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-cancer activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
DIISOPROPYL 3-(4-FLUOROBENZOYL)PYRROLO(2,1-A)ISOQUINOLINE-1,2-DICARBOXYLATE: This compound shares a similar pyrrolo[2,1-a]isoquinoline scaffold and fluorobenzoyl group.
Lamellarins: These compounds also have a pyrrolo[2,1-a]isoquinoline scaffold and exhibit a wide range of biological activities.
Uniqueness
8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-24-21(27)16-17(22(24)28)19(20(26)13-6-8-14(23)9-7-13)25-11-10-12-4-2-3-5-15(12)18(16)25/h2-11,16-19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALMNRKJZYOPEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C(N3C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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